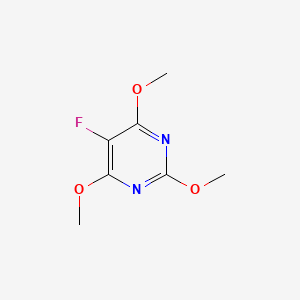

5-Fluoro-2,4,6-trimethoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,4,6-trimethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O3/c1-11-5-4(8)6(12-2)10-7(9-5)13-3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKGZGJNOOEACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)OC)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20775783 | |

| Record name | 5-Fluoro-2,4,6-trimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20775783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17573-90-9 | |

| Record name | 5-Fluoro-2,4,6-trimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20775783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Fluoro 2,4,6 Trimethoxypyrimidine

Precursor Synthesis and Strategic Halogenation Techniques

The efficient construction of 5-Fluoro-2,4,6-trimethoxypyrimidine hinges on the preparation of suitably functionalized pyrimidine (B1678525) scaffolds that can undergo regioselective transformations. A common and effective strategy involves the synthesis of a polychlorinated pyrimidine as a versatile intermediate.

Synthesis of Fluorinated Pyrimidine Scaffolds

A key precursor for the target molecule is 5-fluoro-2,4,6-trichloropyrimidine. The synthesis of this intermediate can be achieved through the direct fluorination of 2,4,6-trichloropyrimidine (B138864). One documented method involves the use of elemental fluorine diluted with an inert gas. prepchem.com

In a typical procedure, a suspension of 2,4,6-trichloropyrimidine and sodium fluoride (B91410) in a solvent like trichlorofluoromethane (B166822) is cooled to a low temperature, such as -78°C. A mixture of fluorine and helium is then introduced into the suspension over a period of time. Following the reaction, the mixture is filtered, and the desired 5-fluoro-2,4,6-trichloropyrimidine is isolated from the filtrate by distillation. prepchem.com This direct fluorination approach provides a viable route to the key fluorinated scaffold, although it may also produce more highly fluorinated pyrimidine derivatives as byproducts. prepchem.com

Another approach to fluorinated pyrimidines involves the use of fluorinated building blocks in a cyclization reaction. nih.gov This "bottom-up" strategy avoids the need for late-stage fluorination with potentially harsh reagents. For instance, potassium (Z)-2-cyano-2-fluoroethenolate can be reacted with amidine hydrochlorides to yield various 5-fluoropyrimidines under mild conditions. nih.gov

Methodologies for Methoxy (B1213986) Group Incorporation

With the chlorinated pyrimidine scaffold in hand, the next critical step is the introduction of the three methoxy groups. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by a methoxide (B1231860) source.

The reaction of 2,4,6-trichloropyrimidine with sodium methoxide is a known method for the synthesis of 2,4,6-trimethoxypyrimidine (B78209). This transformation underscores the susceptibility of the chloro-substituted positions on the pyrimidine ring to nucleophilic attack. The same principle is applied to the fluorinated analogue, 5-fluoro-2,4,6-trichloropyrimidine. The electron-withdrawing nature of the fluorine atom at the C-5 position further activates the ring towards nucleophilic substitution.

The reaction is typically carried out by treating 5-fluoro-2,4,6-trichloropyrimidine with a solution of sodium methoxide in methanol. The methoxide ion acts as the nucleophile, sequentially displacing the chlorine atoms at the C-2, C-4, and C-6 positions. The reaction conditions, such as temperature and reaction time, can be optimized to ensure complete substitution and maximize the yield of the final product, this compound.

Regioselective Fluorination Approaches at the C-5 Position

The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is a crucial step that can be achieved through different strategies, primarily involving electrophilic or nucleophilic fluorination.

Application of Electrophilic Fluorination Reagents and Optimized Protocols

Electrophilic fluorination is a powerful method for the direct introduction of fluorine onto an electron-rich aromatic ring. wikipedia.org In the context of pyrimidine synthesis, if a precursor such as 2,4,6-trimethoxypyrimidine is prepared first, its C-5 position can be targeted for fluorination. The methoxy groups at the C-2, C-4, and C-6 positions are electron-donating, thereby activating the C-5 position for electrophilic attack.

A variety of modern electrophilic fluorinating reagents, often referred to as "F+" sources, are available for this purpose. These reagents are typically N-F compounds, which are more stable and easier to handle than elemental fluorine. wikipedia.orgjuniperpublishers.com Notable examples include Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgmdpi.com

The fluorination of 2,4,6-trimethoxypyrimidine would involve reacting it with an electrophilic fluorinating agent in a suitable solvent. The reaction conditions would be optimized to achieve high regioselectivity for the C-5 position and a good yield of this compound.

| Reagent Class | Specific Example(s) | Key Features |

| N-F Reagents | Selectfluor™ (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI) | Crystalline, benchtop-stable reagents; offer selective and functional-group-tolerant fluorination. juniperpublishers.com |

| Gaseous Reagents | Trifluorofluoro-oxymethane | A convenient general procedure for the synthesis of 5-fluoropyrimidines. rsc.org |

Investigation of Nucleophilic Fluorination Strategies

An alternative to electrophilic fluorination is the use of nucleophilic fluorination strategies. This often involves the use of a fluorinated building block that already contains the C-5 fluorine atom, which is then used to construct the pyrimidine ring. nih.gov This approach avoids the direct fluorination of a pre-existing pyrimidine ring.

One such strategy involves the synthesis of fluorinated pyrimidines under mild conditions from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate. nih.gov This method provides a simple and short route to various 5-fluoropyrimidine (B1206419) derivatives. nih.gov

Another conceptual approach would be a nucleophilic aromatic substitution on a pyrimidine ring bearing a suitable leaving group at the C-5 position. However, displacing a leaving group at C-5 with a nucleophilic fluoride source is generally less common for pyrimidines compared to electrophilic fluorination at this position.

Rational Design of Multi-step Reaction Sequences for Efficient Synthesis

A common and logical synthetic route for this compound is a linear sequence starting from a readily available precursor like barbituric acid or 2,4,6-trichloropyrimidine.

Example of a Rationally Designed Synthetic Sequence:

Chlorination: Conversion of a suitable starting material like barbituric acid to 2,4,6-trichloropyrimidine. This can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl3). chemicalbook.com

Regioselective Fluorination: Introduction of the fluorine atom at the C-5 position of 2,4,6-trichloropyrimidine to yield 5-fluoro-2,4,6-trichloropyrimidine. As described earlier, this can be accomplished using electrophilic fluorination. prepchem.com

Methoxylation: The final step involves the nucleophilic substitution of the three chlorine atoms with methoxy groups by reacting 5-fluoro-2,4,6-trichloropyrimidine with sodium methoxide.

An alternative convergent approach could involve the synthesis of a fluorinated C3 building block which is then cyclized to form the 5-fluoropyrimidine ring, followed by the introduction of the methoxy groups. The choice between a linear and a convergent strategy often depends on the specific challenges associated with each step and the desired scale of the synthesis.

| Step | Transformation | Reagents and Conditions | Key Intermediate/Product |

| 1 | Chlorination | Barbituric acid with POCl3 chemicalbook.com | 2,4,6-Trichloropyrimidine |

| 2 | Fluorination | 2,4,6-Trichloropyrimidine with F2/He in CCl3F at -78°C prepchem.com | 5-Fluoro-2,4,6-trichloropyrimidine |

| 3 | Methoxylation | 5-Fluoro-2,4,6-trichloropyrimidine with NaOMe in MeOH | This compound |

Analogous Synthetic Routes from Related Trimethoxypyrimidine Derivatives

While a direct, one-step synthesis of this compound from 2,4,6-trimethoxypyrimidine is not extensively documented, analogous synthetic strategies involving related pyrimidine derivatives offer a plausible and versatile approach. These multi-step routes typically involve the initial fluorination of a suitable pyrimidine precursor followed by the introduction of the methoxy groups.

A key and well-documented precursor in the synthesis of 5-fluorinated pyrimidines is 5-fluoro-2,4,6-trichloropyrimidine. This intermediate provides a reactive scaffold where the chlorine atoms can be readily displaced by nucleophiles such as sodium methoxide to yield the desired trimethoxy derivative.

The synthesis can therefore be conceptualized as a two-stage process:

Fluorination of a Polychlorinated Pyrimidine: The initial step involves the electrophilic fluorination of a readily available polychlorinated pyrimidine, most commonly 2,4,6-trichloropyrimidine.

Nucleophilic Substitution with Methoxide: The subsequent step involves the displacement of the chloro substituents on the 5-fluorinated intermediate with methoxy groups.

A representative reaction scheme is outlined below:

Scheme 1: Plausible Synthetic Route to this compound

Step 1: Fluorination

F₂ / He

Cl-Pyr-Cl --------> F-Pyr-Cl

| |

Cl Cl

(2,4,6-Trichloropyrimidine) (5-Fluoro-2,4,6-trichloropyrimidine)

Step 2: Methoxylation

NaOMe

F-Pyr-Cl --------> F-Pyr-OMe

| |

Cl OMe

(5-Fluoro-2,4,6-trichloropyrimidine) (this compound)

Detailed research findings have established the conditions for the initial fluorination step. For instance, the synthesis of 5-fluoro-2,4,6-trichloropyrimidine can be achieved by treating 2,4,6-trichloropyrimidine with fluorine gas diluted with an inert gas like helium in a suitable solvent at low temperatures. prepchem.com

The subsequent methoxylation is a standard nucleophilic aromatic substitution reaction. The highly activated chloro groups on the pyrimidine ring are susceptible to displacement by alkoxides. While a specific procedure for the exhaustive methoxylation of 5-fluoro-2,4,6-trichloropyrimidine is not detailed in the provided results, the reaction of polychloropyrimidines with sodium methoxide is a common and effective method for the synthesis of methoxypyrimidines. The reaction conditions can be optimized by controlling the temperature and stoichiometry of the reagents to achieve complete substitution.

The following interactive data table summarizes the key parameters for the initial fluorination step, based on documented procedures.

Interactive Data Table: Synthesis of 5-Fluoro-2,4,6-trichloropyrimidine

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 2,4,6-Trichloropyrimidine | Fluorine (30% in Helium), Sodium Fluoride | Trichlorofluoromethane | -78 °C | 48% |

It is important to note that the direct fluorination of 2,4,6-trimethoxypyrimidine presents a significant challenge due to the activating nature of the methoxy groups, which can lead to undesired side reactions and degradation of the starting material under harsh fluorinating conditions. Therefore, the route commencing with a more robust, albeit halogenated, pyrimidine core is often preferred.

In Depth Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, a detailed picture of the molecular framework can be constructed. Due to the absence of protons on the pyrimidine (B1678525) ring, multi-dimensional and multi-nuclear NMR techniques are particularly crucial.

While specific experimental data for 5-Fluoro-2,4,6-trimethoxypyrimidine is not widely published, its spectral characteristics can be reliably predicted based on data from analogous compounds such as 2,4,6-trimethoxypyrimidine (B78209) sigmaaldrich.com, 5-fluorouracil (B62378) nih.gov, and other substituted pyrimidines chemicalbook.comnih.gov.

The ¹H NMR spectrum of this compound is expected to be relatively simple. It would be characterized by signals from the three methoxy (B1213986) groups (-OCH₃).

Symmetry and Chemical Shift: The methoxy groups at the C2 and C6 positions are chemically equivalent due to the molecule's symmetry. Therefore, they are expected to produce a single resonance. The methoxy group at the C4 position is in a different chemical environment and should produce a separate signal.

Expected Signals: Two singlets would be anticipated. One singlet, with an integration value corresponding to six protons, would represent the C2 and C6 methoxy groups. A second singlet, integrating to three protons, would correspond to the C4 methoxy group. Based on data from 2-amino-4,6-dimethoxypyrimidine, these signals would likely appear in the range of δ 3.8 - 4.1 ppm. chemicalbook.com The electron-withdrawing fluorine atom at C5 might cause a slight downfield shift for the adjacent C4 and C6 methoxy proton signals.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| 2-OCH₃, 6-OCH₃ | ~3.9 - 4.1 | Singlet (s) | 6H |

| 4-OCH₃ | ~3.8 - 4.0 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides critical information about the carbon skeleton. A key feature would be the observation of carbon-fluorine (C-F) coupling.

Ring Carbons: The carbon atoms of the pyrimidine ring (C2, C4, C5, C6) are expected to show distinct signals. The carbons bearing methoxy groups (C2, C4, C6) would resonate at very low field (downfield), typically in the range of δ 160-175 ppm, similar to those in 2,4,6-triaminopyrimidine. chemicalbook.com The C5 carbon, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 200-250 Hz, splitting its signal into a doublet. acdlabs.com This carbon's chemical shift will also be significantly affected by the direct attachment of the highly electronegative fluorine atom.

Methoxy Carbons: The methoxy carbons would appear as singlets in the upfield region, typically around δ 55-60 ppm. chemguide.co.uk Similar to the proton spectrum, two signals are expected: one for the equivalent 2- and 6-methoxy carbons and another for the 4-methoxy carbon.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Multiplicity |

|---|---|---|---|

| C2, C6 | ~170 | ³JCF ~ 3-5 | Doublet |

| C4 | ~165 | ²JCF ~ 15-25 | Doublet |

| C5 | ~140-150 | ¹JCF ~ 220-250 | Doublet |

| 2,6-OCH₃ | ~55-60 | ⁴JCF ~ 1-2 | Doublet or Broad Singlet |

| 4-OCH₃ | ~55-60 | ³JCF ~ 3-5 | Doublet |

¹⁹F NMR is highly sensitive and provides a direct probe of the fluorine atom's local environment. For 5-fluoro-substituted pyrimidines, the chemical shift is sensitive to the electronic nature of the ring and its substituents. nih.gov

Chemical Shift: A single resonance is expected in the ¹⁹F NMR spectrum. For fluoropyrimidines like 5-fluorouracil and its derivatives, the ¹⁹F chemical shifts are often reported relative to a standard like CFCl₃ or free 5-fluorouracil. nih.govucsb.edu The chemical shift for this compound would be influenced by the electron-donating methoxy groups. In similar aromatic systems, the ¹⁹F chemical shift range for Ar-F is broad, from approximately -80 to -170 ppm relative to CFCl₃. ucsb.eduresearchgate.net

Coupling: In a proton-coupled ¹⁹F spectrum, coupling to the protons of the methoxy groups at C4 and C6 might be observable over four and three bonds, respectively, though these are typically small (1-5 Hz).

2D NMR experiments are essential to unambiguously assign the signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. d-nb.info For this compound, no cross-peaks would be expected as there are no vicinal or geminal protons to establish H-H couplings. Its utility would be minimal for this specific molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu It would be used to definitively link the proton signals of the methoxy groups to their corresponding carbon signals. Two cross-peaks would be expected: one correlating the 2,6-OCH₃ proton signal to the 2,6-OCH₃ carbon signal, and a second correlating the 4-OCH₃ proton signal to the 4-OCH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for this molecule, as it reveals long-range correlations (typically over 2-4 bonds) between protons and carbons. columbia.edu It would be used to establish the connectivity between the methoxy groups and the pyrimidine ring. Key expected correlations include:

Correlations from the 2,6-OCH₃ protons to the C2 and C6 carbons of the pyrimidine ring (²JCH).

Correlations from the 4-OCH₃ protons to the C4 carbon (²JCH).

Crucially, correlations from the 4-OCH₃ protons to C5 (³JCH) and from the 6-OCH₃ protons to C5 (³JCH), confirming the placement of the methoxy groups relative to the fluorinated carbon. researchgate.net

Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes, such as Eu(fod)₃, that can coordinate to Lewis basic sites in a molecule (like the nitrogen atoms or methoxy oxygens in this case). organicchemistrydata.orgslideshare.net This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center. nih.govslideshare.net For this compound, adding an LSR would likely cause the two methoxy proton signals to shift to different extents, helping to resolve them if they were to overlap and aiding in their assignment by observing which signal is more affected by coordination to the ring nitrogens.

Solvent Effects: Changing the NMR solvent can induce shifts in proton resonances, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS). oup.comcdnsciencepub.com Using an aromatic solvent like benzene-d₆ often causes protons located in electron-poor regions of a solute to shift upfield. cdnsciencepub.com Similarly, strongly acidic solvents like trifluoroacetic acid (TFA) can protonate basic sites, leading to significant downfield shifts. rsc.orgrsc.orgnih.gov Analyzing the ¹H NMR spectrum in different solvents (e.g., CDCl₃ vs. C₆D₆ vs. TFA) could help differentiate and assign the methoxy group signals based on their proximity to the polarizable/basic centers of the pyrimidine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. youtube.com The two techniques are complementary, as some vibrations may be strong in one and weak or absent in the other. nih.govamericanpharmaceuticalreview.com The spectra for this compound would be characterized by vibrations of the pyrimidine ring, the methoxy groups, and the C-F bond. Data from related pyrimidines provides a basis for these assignments. core.ac.ukacs.org

Predicted IR and Raman Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3000-2850 | C-H stretch (methoxy) | Medium-Strong | Medium-Strong |

| 1600-1550 | C=N, C=C ring stretch | Strong | Strong |

| 1470-1440 | C-H bend (methoxy) | Medium | Medium |

| 1300-1200 | C-O-C stretch (asymmetric) | Strong | Weak |

| 1150-1050 | C-F stretch | Strong | Weak-Medium |

| 1050-1000 | C-O-C stretch (symmetric) | Weak | Strong |

| ~800 | Ring breathing mode | Medium | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound, this technique would be crucial for confirming its elemental composition.

While specific HRMS data for this compound is not published in peer-reviewed journals, the synthesis of this compound is mentioned in the 1997 doctoral thesis of Christopher W. Hall at Durham University, titled "Some studies of highly fluorinated nitrogen containing systems". Current time information in Sunderland, GB. The thesis acknowledges the use of mass spectrometry facilities, implying that such data was collected for the characterization of the synthesized compounds. Current time information in Sunderland, GB.

The theoretical exact mass of this compound (C₇H₉FN₂O₃) can be calculated to provide a benchmark for experimental HRMS data. An experimental determination of the molecular ion peak with high resolution would provide strong evidence for the successful synthesis of the target molecule, distinguishing it from other potential byproducts or isomers.

Table 1: Theoretical Isotopic Mass Data for this compound (C₇H₉FN₂O₃)

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

| ¹²C₇¹H₉¹⁹F¹⁴N₂¹⁶O₃ | 189.0573 | 100.00 |

| ¹³C¹²C₆¹H₉¹⁹F¹⁴N₂¹⁶O₃ | 190.0607 | 7.64 |

| ¹²C₇¹H₉¹⁹F¹⁵N¹⁴N¹⁶O₃ | 190.0544 | 0.74 |

| ¹²C₇¹H₉¹⁹F¹⁴N₂¹⁷O¹⁶O₂ | 191.0617 | 0.11 |

Note: This table represents theoretical values. Actual HRMS data would be required for experimental confirmation.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound.

The aforementioned doctoral thesis by Christopher W. Hall also acknowledges the use of the X-ray crystallography service at Durham University, suggesting that crystallographic data for the synthesized compounds, which includes this compound, may exist within the thesis. Current time information in Sunderland, GB. However, this data has not been deposited in public crystallographic databases or published in accessible literature.

A successful crystallographic analysis would definitively confirm the planar structure of the pyrimidine ring, the positions of the fluorine and methoxy substituents, and the conformational preferences of the methoxy groups.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 |

| Z | 4 |

Note: The data in this table is purely hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment. Actual experimental data is not available.

Advanced Spectroscopic Techniques for Isomeric and Tautomeric Differentiation

While this compound is not expected to exhibit significant tautomerism due to the absence of labile protons on the ring or exocyclic amino/hydroxy groups, advanced spectroscopic techniques would be vital in distinguishing it from potential isomers. For instance, an isomer like 5-Fluoro-2,4-dimethoxy-6-methoxypyrimidine, while having the same molecular formula, would exhibit distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would be instrumental. The chemical shifts and coupling constants would provide a detailed map of the molecular structure. For this compound, one would expect to see distinct signals for the three methoxy groups, although symmetry might render some of them equivalent. The fluorine atom would introduce characteristic couplings in both the ¹H and ¹³C NMR spectra, providing definitive evidence of its position on the pyrimidine ring.

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could further elucidate the spatial relationships between the protons of the methoxy groups and the fluorine atom, confirming the substitution pattern.

To date, detailed analysis using these advanced techniques for this compound has not been published in the public domain. The primary reference remains the unpublished work within the 1997 thesis from Durham University. Current time information in Sunderland, GB.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrimidine rings. In the case of 5-Fluoro-2,4,6-trimethoxypyrimidine, the interplay between the fluorine atom and the methoxy (B1213986) groups dictates the reaction's course and feasibility.

Influence of Fluorine as a Leaving Group and Activating Group

Although the C-F bond is strong, its cleavage is not the rate-limiting step. stackexchange.comnih.gov In fact, the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, facilitating the initial attack by a nucleophile. reddit.com This activating effect often outweighs its poor leaving group ability, making fluoro-substituted pyrimidines reactive substrates for SNAr. lboro.ac.uk

Electronic Effects of Methoxy Substituents on Pyrimidine Reactivity

The three methoxy groups at positions 2, 4, and 6 significantly influence the reactivity of the pyrimidine ring. Methoxy groups are generally considered activating groups in electrophilic aromatic substitution due to their ability to donate electron density via resonance. vaia.com However, in the context of the electron-deficient pyrimidine ring, their effect is more nuanced.

Analysis of Regioselectivity and Stereoselectivity in Substitution Reactions

The regioselectivity of nucleophilic substitution on substituted pyrimidines is governed by a combination of electronic and steric factors. The positions ortho and para to the ring nitrogens are the most electron-deficient and therefore the most susceptible to nucleophilic attack. youtube.com In this compound, the fluorine is at the 5-position. Nucleophilic attack would preferentially occur at the 2, 4, or 6 positions, which are activated by the ring nitrogens.

However, the presence of the methoxy groups at these positions means that substitution would likely involve the displacement of a methoxy group rather than the fluorine atom, unless the reaction conditions are tailored to favor fluoride (B91410) displacement. Studies on related polyhalogenated pyrimidines, such as 5-chloro-2,4,6-trifluoropyrimidine (B1583448), have shown that nucleophilic attack often occurs at the 4-position, influenced by the activating effect of the ring nitrogens and steric hindrance from adjacent substituents. nih.govsemanticscholar.org The prediction of regioselectivity can often be rationalized by calculating the relative stabilities of the possible isomeric Meisenheimer complex intermediates. researchgate.net

Stereoselectivity is generally not a primary concern in these substitution reactions unless a chiral nucleophile is used or a new stereocenter is formed in the product.

Exploration of Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally challenging due to the π-deficient character of the heterocycle. researchgate.net The ring nitrogens are electron-withdrawing, deactivating the ring towards electrophiles. wikipedia.org

However, the presence of strongly activating groups, such as two or three methoxy or amino groups, can make EAS at the C-5 position feasible. researchgate.net In the case of this compound, the C-5 position is already occupied by a fluorine atom. Therefore, any potential EAS would have to occur at a different position, which is highly unlikely given the deactivating nature of the pyrimidine ring and the presence of the electron-withdrawing fluorine. It is more probable that electrophilic attack would occur on one of the nitrogen atoms. wikipedia.org Computational studies have shown that for many azines, the highest occupied molecular orbitals (HOMOs) are not π orbitals, which further explains their low reactivity towards EAS. researchgate.net

Radical Reactions and Their Application in Pyrimidine Functionalization, including Perfluoroalkylation

Perfluoroalkylation, for instance, is a valuable transformation that can be achieved through radical pathways. The introduction of perfluoroalkyl groups can significantly alter the biological and physical properties of a molecule. These reactions often involve the generation of a perfluoroalkyl radical, which can then add to the pyrimidine ring. The regioselectivity of such radical additions would depend on the stability of the resulting radical intermediate.

Strategic Derivatization and Further Functionalization Reactions

The presence of multiple functional groups on this compound provides several avenues for strategic derivatization. The methoxy groups can potentially be demethylated to yield the corresponding hydroxypyrimidines. These hydroxyl groups can then be further functionalized.

The fluorine atom, as discussed, can act as a leaving group in SNAr reactions, allowing for the introduction of a wide range of nucleophiles at the C-5 position. This provides a powerful tool for creating a library of analogs with diverse functionalities. For example, reactions with amines, thiols, or alkoxides could lead to the corresponding 5-amino, 5-thio, or 5-alkoxy derivatives. The reactivity of the fluorine atom can be modulated by the reaction conditions.

The synthesis of various substituted fluoropyrimidine nucleosides has been a significant area of research, where the fluorine atom plays a crucial role in the biological activity of the final compounds. nih.gov These syntheses often involve the strategic manipulation of functional groups on the pyrimidine ring.

Controlled Alkylation and Acylation Reactions

The presence of three methoxy groups on the pyrimidine ring significantly influences its electronic properties, making it an electron-rich system. Alkylation and acylation reactions on the pyrimidine ring itself are generally challenging due to the inherent electron-donating nature of the methoxy groups, which deactivate the ring towards electrophilic attack.

N-alkylation of fluorouracil derivatives has been described as a method to create latent forms of the drug. nih.gov However, for this compound, direct C-alkylation or C-acylation on the pyrimidine ring is not expected to be a primary reaction pathway under standard electrophilic conditions.

Alternatively, reactions could potentially occur at the oxygen atoms of the methoxy groups (O-dealkylation followed by re-alkylation) or, if conditions are forcing enough, at the nitrogen atoms of the pyrimidine ring, although this would disrupt the aromaticity.

Halogen-Exchange and Related Transformations

Halogen exchange reactions are a common method for introducing fluorine into aromatic systems. nih.gov However, in the case of this compound, the C-F bond is generally strong and not readily substituted. mdpi.com It is more likely that a halogen at a different position on a related precursor, such as 5-fluoro-2,4,6-trichloropyrimidine, would be exchanged for another group. prepchem.comchemicalbook.com

The synthesis of 5-fluoro-2,4,6-trichloropyrimidine has been reported, which can serve as a precursor for introducing other functionalities via nucleophilic aromatic substitution. prepchem.comchemicalbook.com In such a molecule, the chlorine atoms are more susceptible to substitution than the fluorine atom.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of a halogenated pyrimidine in these reactions depends on the nature of the halogen and the electronic properties of the ring.

For a hypothetical reaction involving this compound, the fluorine atom would be a poor leaving group in typical palladium-catalyzed cross-coupling reactions like Suzuki or Heck couplings. Generally, the reactivity of halogens in these reactions follows the trend I > Br > Cl >> F. Therefore, direct cross-coupling at the C5 position by cleaving the C-F bond would be highly challenging.

More feasible cross-coupling strategies would involve a different halogenated precursor, such as a bromo- or chloro-substituted trimethoxypyrimidine, where the halogen at a different position would readily participate in the catalytic cycle. For instance, the Suzuki-Miyaura coupling of halopyrimidines is a well-established method for creating C-C bonds. rsc.org

Examination of Solvent Effects and Catalytic Systems on Reaction Outcomes

Solvent choice and the catalytic system are critical in directing the outcome of chemical reactions. For the hypothetical reactions of this compound, these factors would be paramount.

In nucleophilic aromatic substitution reactions on related fluorinated pyrimidines, the solvent can influence the rate and regioselectivity of the reaction. Polar aprotic solvents are often employed to enhance the reactivity of nucleophiles.

For transition metal-catalyzed cross-coupling reactions, the choice of catalyst (palladium, nickel, etc.), ligands, and base is crucial. Different catalytic systems exhibit varying levels of activity and selectivity for different substrates and reaction types. For example, specific ligands can be used to promote the challenging activation of C-F bonds in some cases. rsc.org However, without specific experimental data for this compound, any discussion remains speculative.

Computational Chemistry and Advanced Theoretical Modeling

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 5-Fluoro-2,4,6-trimethoxypyrimidine with high accuracy.

Geometry Optimization and Detailed Electronic Structure Analysis

The initial step in the theoretical investigation of this compound involves geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the most stable conformation of the molecule is determined by finding the minimum energy structure. This process provides precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine (B1678525) Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.3-1.4 | 115-125 | 0-180 |

| C-C | 1.3-1.5 | 115-125 | 0-180 |

| C-O | 1.3-1.4 | - | - |

| C-F | 1.3-1.4 | - | - |

Note: This table provides typical ranges for bonds and angles in substituted pyrimidine rings based on DFT calculations and is for illustrative purposes. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attacks. In this compound, the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) groups are expected to significantly influence the energies and localizations of the frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and based on general findings for similar heterocyclic compounds. nih.gov

Analysis of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. tandfonline.com The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups, indicating these as potential sites for electrophilic interaction. The fluorine atom, being highly electronegative, would also contribute significantly to the electrostatic potential distribution.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction pathways. This involves locating and characterizing the transition state structures, which are the energy maxima along the reaction coordinate.

The calculation of the activation energy, which is the energy difference between the reactants and the transition state, provides quantitative information about the reaction rate. For instance, in the synthesis of pyrimidine derivatives, theoretical calculations can help in understanding the cyclization mechanisms and the role of different substituents in facilitating the reaction.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.govscielo.brresearchgate.net These models establish a mathematical relationship between the chemical structure and the observed activity.

For pyrimidine derivatives, QSAR studies have been successfully employed to predict various activities, including anticancer and antiviral properties. nih.govresearchgate.net Descriptors used in these models can be derived from DFT calculations and include electronic properties (like HOMO-LUMO energies), steric parameters, and hydrophobic characteristics. By developing a QSAR model for a series of pyrimidine compounds including this compound, it would be possible to predict its potential biological activity and guide the design of new, more potent analogues.

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. uncw.edunih.gov By performing these calculations on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing the predicted chemical shifts with experimental data can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. nih.govscielo.org.zaresearchgate.net The resulting theoretical infrared (IR) spectrum shows the characteristic absorption bands corresponding to the different vibrational modes of the molecule, such as C-N stretching, C-O stretching, and C-F stretching. This theoretical spectrum is a valuable tool for interpreting experimental IR data. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za These calculations provide information about the electronic transitions between molecular orbitals. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is a critical determinant of its intermolecular interactions and, consequently, its chemical and biological properties. While specific experimental data on the conformational preferences of this exact molecule are not extensively documented in publicly available literature, a robust theoretical understanding can be derived from computational chemistry and molecular dynamics simulations. These methods provide deep insights into the molecule's structural dynamics, preferred geometries, and the energetic barriers between different conformational states.

Conformational Analysis

Conformational analysis of this compound primarily focuses on the orientation of the three methoxy groups relative to the pyrimidine ring and the influence of the fluorine substituent. The pyrimidine ring itself is aromatic and therefore largely planar, though minor puckering can be induced by bulky substituents. The key degrees of freedom are the dihedral angles associated with the C-O bonds of the methoxy groups.

The rotation of the methoxy groups is not entirely free and is governed by a balance of steric and electronic effects. The high electronegativity of the fluorine atom can influence the electronic environment of the pyrimidine ring, which in turn can affect the rotational barriers of the adjacent methoxy groups. nih.gov It is anticipated that the methoxy groups will adopt conformations that minimize steric hindrance with each other and with the fluorine atom.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of the rotation of its substituents. These calculations can identify the global minimum energy conformation and other low-energy conformers, as well as the transition states that separate them.

Illustrative Rotational Energy Profile of a Methoxy Group

To illustrate the type of data generated in such an analysis, the following table presents a hypothetical potential energy scan for the rotation of one of the methoxy groups in a substituted pyrimidine system. The dihedral angle is defined by the atoms C(ring)-C(ring)-O-C(methyl).

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 1.8 |

| 60 | 0.5 |

| 90 | 0.0 |

| 120 | 0.6 |

| 150 | 1.9 |

| 180 | 2.8 |

This table is an illustrative example based on general principles of methoxy group rotation on aromatic rings and does not represent experimentally verified data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms of the molecule, MD simulations can provide a detailed picture of its flexibility, vibrational modes, and the timescales of conformational transitions. These simulations are particularly useful for understanding how the molecule might behave in different environments, such as in solution or in the binding pocket of a biological target.

An MD simulation would typically reveal the fluctuations of the methoxy groups around their equilibrium positions and the occasional rotation between different stable conformations. The fluorine atom, being smaller than the methoxy groups, is expected to have a lesser steric impact but a significant electronic influence on the dynamics of the pyrimidine ring.

Illustrative Dihedral Angle Fluctuations from a Molecular Dynamics Simulation

The table below provides a hypothetical representation of the time evolution of a key dihedral angle from an MD simulation, showcasing the dynamic nature of the methoxy group orientation.

| Simulation Time (ps) | Dihedral Angle (degrees) |

| 0 | 88 |

| 10 | 95 |

| 20 | 85 |

| 30 | 92 |

| 40 | 101 |

| 50 | 89 |

This table is a hypothetical representation of data from a molecular dynamics simulation and is for illustrative purposes only.

Role in Advanced Synthetic Applications

Valuable Building Block in the Construction of Diverse Complex Heterocyclic Scaffolds

The strategic placement of reactive groups on the pyrimidine (B1678525) ring makes 5-Fluoro-2,4,6-trimethoxypyrimidine a powerful tool for synthetic chemists. The methoxy (B1213986) groups at the 2, 4, and 6 positions are susceptible to nucleophilic substitution, allowing for the sequential and regioselective introduction of a wide range of functionalities. This controlled elaboration is fundamental to the construction of complex heterocyclic systems.

While direct literature on the synthetic applications of this compound is specialized, the reactivity of related poly-substituted pyrimidines provides a strong indication of its potential. For instance, the reactions of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with various nucleophiles have been studied, demonstrating the feasibility of selective substitutions to build polyfunctional pyrimidine systems. nih.govrsc.org The methoxy groups in this compound are expected to undergo similar nucleophilic aromatic substitution reactions, serving as leaving groups for the introduction of amines, thiols, and other nucleophiles. This capability allows for the generation of libraries of substituted pyrimidines, which are crucial for drug discovery and material science.

The fluorine atom at the C5 position also plays a significant role in modulating the electronic properties of the ring and can influence the regioselectivity of substitution reactions. Furthermore, the C5 position itself can be a site for further functionalization, adding another layer of complexity to the accessible molecular scaffolds. The synthesis of various heterocyclic compounds, such as pyrazolopyridines, often relies on the functionalization of pyrimidine precursors. nih.gov

Precursor for the Development of Novel Functional Materials

The development of novel functional materials with tailored electronic and photophysical properties is an area of intense research. Pyrimidine derivatives have been investigated for their potential in creating organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The incorporation of fluorine and methoxy groups into the pyrimidine core can significantly impact the material's properties.

For example, the synthesis of chalcone (B49325) derivatives incorporating both fluorine and methoxy substituents has been shown to be influenced by the solvent and reaction conditions, leading to products with distinct characteristics. acgpubs.org While this study does not directly use this compound, it highlights the principle that the interplay of these substituents on an aromatic core can be exploited to fine-tune molecular properties. It is plausible that this compound could serve as a precursor for liquid crystals or other ordered materials, where the polarity and packing of the molecules are critical.

Key Intermediate in the Preparation of Specialized Organic Chemicals

The synthesis of many specialized organic chemicals, including pharmaceuticals and agrochemicals, often involves multi-step sequences where a highly functionalized intermediate is key. This compound is well-positioned to act as such an intermediate. The differential reactivity of the methoxy groups could allow for a stepwise substitution strategy, enabling the synthesis of complex, unsymmetrically substituted pyrimidines.

A plausible synthetic route to this compound itself likely starts from a more readily available precursor like 5-fluoro-2,4,6-trichloropyrimidine. prepchem.com The chlorine atoms can be displaced by methoxide (B1231860) ions in a nucleophilic substitution reaction. The resulting this compound can then be used in subsequent reactions where the methoxy groups are replaced by other functionalities to build the final target molecule. The discovery of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists demonstrates the utility of such scaffolds in medicinal chemistry. nih.gov

Strategic Design and Synthesis of Modified Pyrimidine Architectures for Chemical Diversity

The quest for chemical diversity is a driving force in modern drug discovery and materials science. The ability to systematically modify a core scaffold to explore a wide chemical space is highly valuable. This compound offers an excellent platform for generating such diversity.

The three methoxy groups can be selectively or exhaustively substituted with a variety of nucleophiles, leading to a vast number of potential derivatives. This approach is central to the rapid analogue synthesis (RAS) techniques used in medicinal chemistry. nih.gov By reacting this compound with a library of amines, for instance, a corresponding library of aminopyrimidines can be generated. The fluorine atom at the C5 position can also be exploited to introduce further modifications, for example, through metallation and subsequent reaction with electrophiles. This strategic approach to the design and synthesis of modified pyrimidine architectures is essential for the discovery of new molecules with desired properties.

Conclusion and Future Research Perspectives

Synthesis of Current Understanding and Identification of Key Research Gaps

The exploration of 5-Fluoro-2,4,6-trimethoxypyrimidine and its analogs has provided valuable insights into the influence of fluorine substitution on the chemical and biological properties of the pyrimidine (B1678525) scaffold. Current understanding highlights the utility of fluorinated pyrimidines as intermediates in the synthesis of bioactive molecules, including potential anticancer and antifungal agents. nih.gov The fluorine atom can significantly alter the electronic properties and metabolic stability of the parent molecule, a feature that is extensively leveraged in drug design. nih.gov

However, a significant research gap exists in the comprehensive understanding of the structure-activity relationships (SAR) of this compound itself. While its role as a synthetic intermediate is acknowledged, its intrinsic biological activities remain largely unexplored. Furthermore, there is a lack of extensive studies on its detailed reaction kinetics and mechanistic pathways in various chemical transformations. Future research should focus on elucidating these aspects to fully harness the potential of this compound.

Exploration of Emerging Methodologies for Pyrimidine Functionalization

The functionalization of the pyrimidine core is a cornerstone of medicinal chemistry, and recent advancements offer exciting prospects for creating diverse molecular architectures. researchgate.net Traditional methods for pyrimidine synthesis often involve condensation reactions, which can have limitations in terms of substrate scope and reaction conditions. nih.gov

Emerging methodologies that could be applied to this compound and its derivatives include:

C-H Functionalization: Direct C-H functionalization reactions are a powerful tool for the late-stage modification of complex molecules, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. nih.gov Applying these methods to the pyrimidine ring of this compound could enable the direct introduction of various functional groups, bypassing the need for pre-functionalized starting materials.

Deconstruction-Reconstruction Strategies: A novel approach involves the cleavage of the pyrimidine ring to form reactive intermediates that can then be used to construct new heterocyclic systems. nih.gov This strategy allows for significant diversification of the original pyrimidine core, leading to the synthesis of novel compound libraries that would be challenging to access through conventional methods. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis and functionalization of pyrimidine derivatives. rsc.org This technology offers a more energy-efficient and scalable approach for the preparation of this compound-based compounds. rsc.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety and reproducibility, particularly for reactions that are difficult to control in batch processes. This methodology could be particularly advantageous for the synthesis and subsequent functionalization of fluorinated pyrimidines.

Integration of Theoretical Predictions to Guide Experimental Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial in modern drug discovery and materials science. In the context of this compound, theoretical predictions can play a pivotal role in several areas:

Predicting Reactivity and Regioselectivity: Quantum chemical calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack on the pyrimidine ring, guiding the design of more selective and efficient synthetic routes.

Virtual Screening and Docking Studies: Computational models can be used to predict the binding affinity of this compound derivatives to specific biological targets. nih.gov This in silico screening can help prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. nih.gov

Understanding Physicochemical Properties: Theoretical methods can be used to calculate key physicochemical properties such as lipophilicity (logP) and electronic distribution, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov While experimental and theoretical values may sometimes differ, these predictions provide a valuable starting point for optimization. nih.gov

Potential Contributions to the Advancement of Synthetic Organic Chemistry

The study of this compound and the development of novel functionalization methodologies for the pyrimidine scaffold have the potential to make significant contributions to the broader field of synthetic organic chemistry. The ease of functionalizing the pyrimidine core allows for the creation of diverse compound libraries. researchgate.net

Specifically, research in this area can lead to:

Development of Novel Synthetic Methods: The unique electronic nature of the fluorinated pyrimidine ring can be exploited to develop new and innovative synthetic transformations.

Expansion of Chemical Space: The synthesis of novel pyrimidine derivatives based on the this compound template will expand the accessible chemical space for drug discovery and materials science.

Creation of Privileged Scaffolds: The pyrimidine nucleus is considered a "privileged scaffold" due to its prevalence in biologically active compounds. researchgate.net Research into its functionalization will provide chemists with a more versatile toolkit for constructing complex molecules with a wide range of potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2,4,6-trimethoxypyrimidine, and how can reaction efficiency be validated?

- Methodology :

- Stepwise functionalization : Start with a fluorinated pyrimidine core (e.g., 5-fluorouracil derivatives) and perform methoxylation at positions 2, 4, and 6. Use nucleophilic substitution under reflux with sodium methoxide in methanol, monitoring progress via thin-layer chromatography (TLC) .

- Validation : Confirm product purity via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and structural integrity via /-NMR spectroscopy. Compare spectral data with PubChem entries for analogous compounds (e.g., 5-Fluoro-2,4-dimethoxypyrimidine) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : Assign methoxy ( ppm) and fluorine-coupled aromatic proton signals. Use -NMR to confirm fluorination .

- Mass spectrometry (MS) : Employ electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC : Optimize reverse-phase columns (C18) with acetonitrile/water gradients for purity assessment. Use photodiode array detection to identify UV maxima (~260–280 nm) .

Advanced Research Questions

Q. How do electronic and steric effects of methoxy and fluorine substituents influence reactivity in nucleophilic substitution reactions?

- Methodology :

- Computational modeling : Perform density functional theory (DFT) calculations to map electron density and frontier molecular orbitals. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols) .

- Competitive experiments : React this compound with varying nucleophiles (e.g., piperidine, thiourea) under controlled conditions. Analyze regioselectivity via -NMR or X-ray crystallography (if crystalline derivatives form) .

Q. What are the stability profiles of this compound under physiological and storage conditions?

- Methodology :

- Accelerated degradation studies : Expose the compound to buffers (pH 2–9), heat (40–60°C), and light. Monitor degradation via HPLC and LC-MS. Note instability in polar aprotic solvents (e.g., DMSO) due to possible hydrolysis or dimerization .

- Long-term storage : Recommend lyophilization and storage under argon at -20°C to prevent methoxy group oxidation .

Q. How can enzyme inhibition assays elucidate the antitumor mechanism of this compound derivatives?

- Methodology :

- Thymidylate synthetase (TS) inhibition : Use a competitive binding radioassay with -labeled dUMP. Measure IC values and compare with 5-fluorouracil (5-FU) controls .

- Cellular uptake studies : Treat colorectal cancer cell lines (e.g., HCT-116) and quantify intracellular metabolites via LC-MS/MS. Correlate with cytotoxicity data (MTT assays) .

Q. What strategies improve the pharmacokinetics of this compound-based prodrugs?

- Methodology :

- Prodrug design : Synthesize phosphate or acetylated derivatives to enhance solubility. Validate activation in human liver microsomes via enzymatic hydrolysis assays .

- Pharmacokinetic profiling : Conduct in vivo studies (rodent models) to measure bioavailability, half-life, and tissue distribution. Use LC-MS for quantification in plasma and tumor samples .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.